molecular formula C20H20F3N3OS B6579374 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391865-97-7

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

Cat. No.: B6579374
CAS No.: 391865-97-7
M. Wt: 407.5 g/mol
InChI Key: DZMKEOBJWFYILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its adamantane core and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group makes it particularly reactive in electrophilic substitution reactions.

Common Reagents and Conditions: Reagents such as trifluoroacetic acid, strong oxidizing agents, and reducing agents like lithium aluminum hydride are commonly used. Reaction conditions may vary depending on the desired transformation, with temperature and solvent choice playing crucial roles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its adamantane core provides a rigid framework that can be functionalized for various purposes.

Biology: In biological research, the compound has been studied for its potential bioactivity. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: The compound's unique structure makes it a candidate for drug development. Its ability to modulate biological pathways can be harnessed to create novel treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The adamantane core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's binding affinity and selectivity.

Molecular Targets and Pathways: The compound may target enzymes involved in metabolic pathways or receptors associated with cellular signaling. By modulating these targets, it can influence various biological processes.

Comparison with Similar Compounds

  • N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

  • N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(chloromethyl)benzamide

  • N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-(bromomethyl)benzamide

Uniqueness: Compared to similar compounds, this compound stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound's stability and reactivity, making it more effective in certain applications.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3OS/c21-20(22,23)15-4-2-1-3-14(15)16(27)24-18-26-25-17(28-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMKEOBJWFYILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.